Desglugastrin

Description

Properties

CAS No. |

51987-65-6 |

|---|---|

Molecular Formula |

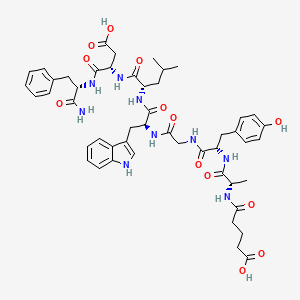

C49H61N9O13 |

Molecular Weight |

984.1 g/mol |

IUPAC Name |

5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C49H61N9O13/c1-27(2)20-36(47(69)58-39(24-43(64)65)49(71)55-35(44(50)66)21-29-10-5-4-6-11-29)57-48(70)38(23-31-25-51-34-13-8-7-12-33(31)34)54-41(61)26-52-46(68)37(22-30-16-18-32(59)19-17-30)56-45(67)28(3)53-40(60)14-9-15-42(62)63/h4-8,10-13,16-19,25,27-28,35-39,51,59H,9,14-15,20-24,26H2,1-3H3,(H2,50,66)(H,52,68)(H,53,60)(H,54,61)(H,55,71)(H,56,67)(H,57,70)(H,58,69)(H,62,63)(H,64,65)/t28-,35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

BRUVESZIOCJLDB-GJPUTSFASA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CCCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O |

sequence |

AYGWLDF |

Synonyms |

desglugastrin diagastrin glutaroyl-alanyl-tyrosyl-glycyl-tryptophyl-leucyl-aspartyl-phenylalaninamide N-(4-carboxy-1-oxybutyl)-Ala-Tyr-Gly-Trp-Leu-Asp-PheNH2 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action in Preclinical Systems

Gastric Acid Secretion Modulation

Desglugastrin is recognized as a potent stimulant of gastric acid secretion, a function it shares with endogenous gastrin. nih.gov Preclinical studies have focused on understanding how it exerts this effect at the cellular level.

Parietal cells are the stomach's primary producers of hydrochloric acid (HCl). colostate.edu In preclinical models using isolated parietal cells, this compound directly initiates the secretion of acid. nih.gov This process is visually marked by a significant morphological change within the cell: the H+/K+-ATPase, also known as the proton pump, moves from the cell's cytoplasm to the secretory canaliculi, which are deep invaginations of the plasma membrane. colostate.eduwikipedia.org This translocation dramatically increases the surface area for acid secretion. wikipedia.org The stimulation begins when this compound binds to its specific receptors on the parietal cell surface. nih.gov

The principal target for this compound is the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR). innoprot.comnih.gov This receptor has a high affinity for gastrin and its analogues. innoprot.comwikipedia.org The binding of this compound to the CCK2 receptor activates the Gq/G11 family of G-proteins. innoprot.com This activation stimulates the enzyme phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). colostate.edunih.gov The resulting increase in intracellular calcium is a critical signal that drives the fusion of tubulovesicles containing the H+/K+-ATPase with the cell membrane, leading to acid secretion. nih.govteachmeanatomy.info

Table 1: Key Molecules in this compound-Mediated Signal Transduction

| Molecule | Role |

| This compound | Ligand, initiates the signaling cascade. |

| CCK2 Receptor | G-protein coupled receptor that binds this compound. innoprot.comnih.gov |

| Gq/G11 Protein | Transducer that is activated by the CCK2 receptor. innoprot.com |

| Phospholipase C (PLC) | Enzyme that is stimulated by the Gq/G11 protein. nih.gov |

| Inositol Trisphosphate (IP3) | Second messenger, mobilizes intracellular calcium. nih.gov |

| Diacylglycerol (DAG) | Second messenger, activates Protein Kinase C. nih.gov |

| H+/K+-ATPase (Proton Pump) | Effector protein, pumps H+ ions into the gastric lumen. colostate.edu |

The stimulatory effects of this compound can be effectively countered by specific inhibitors, a principle used in research to probe the mechanisms of acid secretion.

Somatostatin (B550006) and its synthetic analogues, like octreotide, are known inhibitors of gastric acid secretion. cnjournals.comnumberanalytics.com In animal models, these compounds have been shown to curb the acid-stimulating effects of this compound. cnjournals.com Somatostatin acts through its own set of receptors found on various gastric cells, including parietal cells and enterochromaffin-like (ECL) cells. numberanalytics.com Its inhibitory action is two-fold: it directly counteracts the stimulatory signals at the parietal cell and indirectly suppresses acid secretion by inhibiting the release of histamine (B1213489) from ECL cells. nih.govnumberanalytics.com

Proton pump inhibitors (PPIs), such as omeprazole, are a class of drugs that provide potent and long-lasting inhibition of gastric acid secretion. researchgate.net In research, PPIs are used to block the final step of acid production. teachmeanatomy.info A common experimental design involves stimulating acid secretion with an agent like this compound, followed by the administration of a PPI. This demonstrates the PPI's ability to irreversibly bind to and inactivate the H+/K+-ATPase, effectively halting acid secretion regardless of the stimulatory pathway. researchgate.netmdpi.com Long-term use of PPIs can lead to a feedback mechanism causing elevated gastrin levels. nih.govnih.gov

Table 2: Comparison of Gastric Secretion Inhibitors in Preclinical Research

| Inhibitor Class | Mechanism of Action | Target Cell(s) | Effect on this compound Action |

| Somatostatin Analogs | Receptor-mediated inhibition of stimulatory pathways. numberanalytics.com | Parietal Cells, ECL Cells | Antagonizes this compound-induced stimulation. cnjournals.com |

| Proton Pump Inhibitors (PPIs) | Irreversible inactivation of the H+/K+-ATPase. researchgate.netmdpi.com | Parietal Cells | Blocks the final step of acid secretion initiated by this compound. |

Antagonism by Gastric Secretion Inhibitors in Research Paradigms

Somatostatin Analog Interactions in Animal Models

Cellular Proliferation and Growth Regulation

Beyond its secretagogue function, the interaction of this compound with the CCK2 receptor is involved in the regulation of cellular growth and proliferation. nih.govwikipedia.org Gastrin itself is known to have trophic, or growth-promoting, effects on the gastric mucosa, including on parietal and ECL cells. nih.gov This proliferative capacity has led to research into the role of the gastrin-CCK2R axis in the growth of certain tumors that express this receptor. nih.govnih.gov Preclinical studies have demonstrated that gastrin-induced signaling through the CCK2R can promote tumor cell proliferation. nih.gov This effect is often mediated by the activation of downstream signaling pathways, such as the MEK/ERK pathway, which are central to cell proliferation. nih.govnih.gov

Effects on DNA Synthesis and Cell Cycle Progression in In Vitro Systems

The binding of gastrin analogues like this compound to the CCK2 receptor is known to have potent proliferative and anti-apoptotic effects in various cell types, particularly those of gastrointestinal origin that express the receptor. frontiersin.org These mitogenic signals directly impact the machinery of DNA synthesis and the progression of the cell cycle.

The cell cycle is a highly regulated process that ensures the faithful replication and division of cells, broadly divided into G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) phases. frontiersin.org Progression through these phases is governed by checkpoints controlled by protein complexes of cyclins and cyclin-dependent kinases (Cdks). khanacademy.org

In preclinical studies, the activation of the CCK2 receptor by agonists has been demonstrated to promote the transition from the G1 to the S phase, which is the phase where DNA synthesis occurs. frontiersin.org This is a critical step for cell proliferation. The mechanism involves the upregulation of specific cyclins, such as cyclin D1, which in turn activates Cdks (CDK4/6). This complex then phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes necessary for DNA replication, effectively pushing the cell into the S phase.

Studies using rat pancreatic acinar AR42J cells, which express CCK2 receptors, have shown that stimulation with gastrin-like peptides leads to an increase in DNA synthesis. psu.edu This is often measured experimentally by quantifying the incorporation of labeled nucleosides, such as [3H]thymidine or Bromodeoxyuridine (BrdU), into newly synthesized DNA. The activation of the CCK2 receptor initiates intracellular signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which converge on the cell cycle machinery to stimulate DNA synthesis.

Table 1: Effects of CCK2 Receptor Activation on Cell Cycle and DNA Synthesis Markers

| Cellular Process | Key Molecular Mediator | Observed Effect in Preclinical Models |

|---|---|---|

| G1/S Phase Transition | Cyclin D1 / Cdk4/6 | Upregulation and activation, promoting entry into S phase. |

| DNA Synthesis | [3H]thymidine incorporation | Increased incorporation, indicating enhanced DNA replication. |

| Proliferation Signal | E2F Transcription Factor | Activation following pRb phosphorylation. |

| Upstream Signaling | MAPK/ERK Pathway | Activation following receptor binding. |

Dose-Dependent Cellular Responses in Specific Preclinical Cell Lines

The cellular effects of this compound are directly related to the concentration administered and the density of CCK2 receptors on the cell surface. In preclinical research, specific cell lines are used to quantify these dose-dependent responses. The AR42J cell line, derived from a rat pancreatic tumor, is a widely used model for studying the trophic effects of gastrin analogues due to its expression of CCK2 receptors. psu.eduebiohippo.com

In these cell lines, exposure to increasing concentrations of gastrin or its analogues typically results in a corresponding increase in cell proliferation, up to a saturation point. Research on AR42J cells demonstrates that gastrin-related peptides stimulate growth in a dose-dependent manner. For instance, studies have shown that the trophic effects can be observed at nanomolar concentrations. One study noted that epidermal growth factor (EGF)-stimulated growth of AR42J cells was inhibited by a somatostatin analogue, highlighting the complex interplay of signaling pathways that control proliferation in these cells. psu.edu

The response is often characterized by parameters such as the EC50 (the concentration of a drug that gives half-maximal response) or GI50 (the concentration that causes 50% inhibition of cell growth). nih.gov While direct GI50 values for this compound are context-specific to inhibition studies, the principle of a dose-dependent proliferative effect is well-established for CCK2 receptor agonists in receptor-positive cell lines. For example, studies on other human cancer cell lines that express CCK2 receptors have also confirmed the growth-promoting effects of gastrin peptides. frontiersin.org

Table 2: Representative Dose-Dependent Proliferation in CCK2 Receptor-Expressing Cell Lines

| Cell Line | Compound Type | Concentration Range | Measured Endpoint | Typical Result |

|---|---|---|---|---|

| AR42J (Rat Pancreatic Acinar) | Gastrin Analogue | 10⁻¹⁰ to 10⁻⁷ M | DNA Synthesis ([³H]thymidine uptake) | Dose-dependent increase in proliferation. psu.edu |

| AR42J (Rat Pancreatic Acinar) | Gastrin Analogue | Nanomolar (nM) range | Cell Growth/Number | Stimulation of cell proliferation. psu.edu |

| Human Gastric & Colorectal Cancer Lines | Gastrin-related peptides | Variable | Cell Proliferation | Growth promotion in CCK2R-overexpressing cells. frontiersin.org |

Experimental Methodologies and Research Models Employing Desglugastrin

In Vitro Cellular and Tissue Research

In vitro models provide a controlled environment to study the direct effects of Desglugastrin on cells and tissues, independent of systemic physiological influences. These methodologies are crucial for elucidating the molecular and cellular pathways activated by this gastrin analogue.

Cultured Cell Lines for Biological Activity Assessment

The biological activity of this compound has been assessed using established cancer cell lines, particularly in the context of pancreatic cancer research. These studies aim to understand the trophic, or growth-promoting, effects of gastrin receptor activation on tumor cells.

A key study investigated the effects of this compound on a well-differentiated hamster pancreatic ductal adenocarcinoma cell line (WD PaCa). The primary endpoint was the measurement of [³H]thymidine incorporation, a marker for DNA synthesis and cellular proliferation. The findings demonstrated that this compound stimulates the growth of these cancer cells in a dose-dependent manner.

Key Research Findings:

Dose-Dependent Stimulation: this compound, at concentrations ranging from 30 to 270 ng/mL, induced a significant and dose-dependent increase in thymidine (B127349) incorporation into the hamster pancreatic cancer cells. nih.gov

Time Lag: This stimulatory effect was most prominent after a 96-hour incubation period. nih.gov

Biphasic Response: Higher concentrations of this compound resulted in a diminished proliferative response, suggesting a complex regulatory mechanism at the receptor level. nih.gov

These results support the hypothesis that gastrin-like peptides can directly influence the growth of pancreatic carcinoma cells, a finding consistent with observations in both normal and malignant pancreatic tissues. nih.gov

Table 1: Effect of this compound on Thymidine Incorporation in Hamster Pancreatic Cancer Cells (WD PaCa)

| Concentration (ng/mL) | Incubation Time (hours) | Outcome | Reference |

|---|---|---|---|

| 30 - 270 | 96 | Significant, dose-dependent increase in thymidine incorporation | nih.gov |

| > 270 | 96 | Decreased stimulatory response compared to optimal doses | nih.gov |

Isolated Organ and Tissue Preparations for Secretory Studies

Isolated organ and tissue preparations are instrumental in studying the physiological functions of this compound, particularly its role as a potent secretagogue for gastric acid. These ex vivo models, such as isolated gastric glands or perfused stomachs, allow for the direct measurement of secretory responses to pharmacological stimuli.

Preparations of isolated rabbit gastric glands have been used to study the mechanisms of acid secretion. In these experiments, this compound is used as a stimulant to activate the parietal cells, which are responsible for producing hydrochloric acid. The accumulation of a weak base, such as [¹⁴C]aminopyrine, is measured as an index of acid secretion. Similarly, vascularly perfused rat stomach models are employed for long-term studies on the dynamics of acid secretion. nih.gov In this setup, the stomach is kept viable outside the body while its vascular system is perfused with an oxygenated nutrient solution, allowing for sustained stimulation and measurement of acid output. nih.gov

Key Research Findings:

Stimulation of Parietal Cells: this compound effectively stimulates acid secretion in isolated rabbit gastric glands, providing a model to test the efficacy of H+/K+-ATPase inhibitors.

Sustained Secretion Model: The isolated, vascularly perfused rat stomach model demonstrates that gastrin-stimulated acid secretion peaks after approximately 120 minutes and then gradually declines, a phenomenon attributed to the depletion of mucosal histamine (B1213489). nih.gov This model is viable for physiological studies lasting up to 300 minutes. nih.gov

Biochemical Assays for Functional Characterization

The functional characterization of this compound and its interaction with the gastrin/CCK-B receptor relies on various biochemical assays. While specific binding assay data for this compound itself is not extensively detailed in publicly available literature, the development of such assays was integral to the work of the research groups that first synthesized and characterized gastrin analogues.

The research group at Hoechst AG, led by Rolf Geiger, which was responsible for the synthesis of this compound, was also active in developing new bioassays and sensitive radioimmunoassays (RIAs) for measuring peptide hormones and studying structure-activity relationships. dokumen.pub These techniques are fundamental for determining the binding affinity and functional potency of receptor ligands like this compound.

Types of Assays Relevant for this compound Characterization:

Receptor Binding Assays: These assays would be used to determine the affinity (typically expressed as Kᵢ or IC₅₀ values) of this compound for the gastrin/CCK-B receptor, often by measuring its ability to displace a radiolabeled ligand.

Immunoassays: RIAs or enzyme-linked immunosorbent assays (ELISAs) are crucial for measuring the concentration of peptides in biological fluids and for studying the release of hormones in response to stimulation. dokumen.pub

Animal Models in Pharmacological and Physiological Investigations

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of this compound within a complete biological system. Rodent models have been particularly important in defining its role in gastric function.

Rodent Models for Gastric Physiology Research

Rats are the most common animal model for investigating the effects of this compound on gastric physiology. It is widely used as a standard secretagogue to induce a robust and reproducible gastric acid secretion response, against which potential anti-secretory drugs are tested.

In a typical experimental setup, conscious rats with pylorus ligation are used. cnjournals.com The pylorus is tied off to allow gastric juice to accumulate in the stomach. This compound is then administered to stimulate acid secretion. After a set period, the stomach is excised, and the collected gastric juice is analyzed for volume and acidity (titrated against NaOH). cnjournals.comdiva-portal.org This method allows for the construction of dose-response curves and the calculation of inhibitory values (e.g., ID₅₀) for test compounds. diva-portal.org

Table 2: Use of this compound in Rat Gastric Acid Secretion Studies

| Rat Model | Experimental Procedure | Measured Parameters | Purpose | Reference |

|---|---|---|---|---|

| Pylorus-ligated rat | Subcutaneous injection of this compound | Gastric juice volume, acid concentration, total acid output | To test the inhibitory effect of antisecretory compounds (e.g., proton pump inhibitors, receptor antagonists) | cnjournals.comdiva-portal.org |

| Stomach-lumen perfused rat | Intravenous infusion of this compound | Gastric acid secretion rate | To evaluate the inhibitory potency of novel drug candidates like S 1924 | medchemexpress.com |

| Anesthetized rat with gastric fistula | Intravenous infusion of this compound | Gastric acid and pepsin secretion | To study the mechanisms of action of various secretagogues and inhibitors | pjms.com.pk |

These studies consistently show that this compound is a reliable stimulant of gastric acid secretion, acting via the gastrin receptor pathway, which subsequently leads to histamine release from enterochromaffin-like (ECL) cells. nih.govnih.govpjms.com.pk

Hamster Models for Pancreatic Cellular Studies

The Syrian golden hamster is a valuable animal model in pancreatic research, in part because its pancreatic anatomy and response to carcinogens share similarities with humans. researchgate.netoatext.com This model is particularly relevant for studying pancreatic cancer and pancreatitis. researchgate.netnih.gov

While in vivo studies using this compound specifically in hamster models of pancreatic disease are not widely documented, the in vitro findings using a hamster pancreatic cancer cell line (WD PaCa) are highly significant. nih.gov The demonstration that this compound stimulates the proliferation of these cells provides a direct link between gastrin receptor activation and the potential for tumor growth modulation in this species. nih.gov

Researchers utilize hamster models to investigate the early stages of pancreatic carcinogenesis, where alterations in ductular and islet cell structures are observed. oatext.com Methods for isolating viable islets of Langerhans and pancreatic ducts from hamsters have been developed, enabling detailed cellular and molecular studies. nih.govumich.edu The findings from the in vitro work with this compound on hamster cells suggest that it could be a useful tool to probe the role of the gastrin pathway in these ex vivo and potential future in vivo hamster models of pancreatic pathology.

Design of Experiments for Modulator Evaluation in Vivo

The in vivo evaluation of modulators targeting the gastrin/cholecystokinin (B1591339) B (CCK-B) receptor, for which this compound is a key ligand, requires meticulous experimental design to ensure the translational relevance and statistical validity of the findings. The design of such studies typically revolves around the selection of appropriate animal models, definition of endpoints, and the implementation of rigorous controls to minimize bias.

Animal Model Selection: The choice of animal model is paramount and depends on the specific research question. For cancer-related research, where gastrin/CCK-B receptor signaling can play a role in tumor growth and angiogenesis, immunocompromised mouse models are frequently used. researchgate.net Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in the animal (e.g., human glioblastoma cells into the brain of nude mice), provide a microenvironment that more closely mimics the human disease state. researchgate.net For studies focused on neuronal excitability or pain, rodent models of peripheral nerve injury, such as chronic constriction injury (CCI), are employed, as CCK-B receptors are abundantly expressed in sensory neurons. nih.gov

Experimental Groups and Controls: A robust experimental design includes several key groups to allow for clear interpretation of the results. A typical layout for evaluating a potential this compound modulator (e.g., an antagonist) would include:

A vehicle control group, receiving the formulation without the active compound.

A positive control group, treated with a known CCK-B receptor agonist like this compound or Gastrin-17 to confirm the biological response in the model. researchgate.net

One or more experimental groups receiving different concentrations of the modulator being tested.

A group receiving a combination of the agonist (this compound) and the modulator to demonstrate competitive antagonism.

Randomization and blinding are critical practices to reduce selection and operator bias. researchgate.net Animals should be randomly assigned to treatment groups, and whenever possible, researchers administering treatments and assessing outcomes should be blinded to the group allocations.

Endpoint Measurement: Endpoints must be clearly defined and relevant to the hypothesis. In oncological models, common endpoints include tumor volume and weight, the rate of tumor growth, and animal survival times. researchgate.net Histopathological analysis is often used to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31 to quantify microvessel density). researchgate.net In neuroscience models, behavioral tests for pain hypersensitivity (e.g., mechanical allodynia, thermal hyperalgesia) are primary endpoints. nih.gov Electrophysiological measurements, such as recording A-type K+ channel currents (IA) in dorsal root ganglia (DRG) neurons, can serve as direct functional readouts of receptor modulation. nih.gov

The table below outlines a sample experimental design for an in vivo study evaluating a CCK-B receptor antagonist in a cancer model.

| Group | Treatment | Animal Model | Primary Endpoints | Secondary Endpoints |

|---|---|---|---|---|

| 1 (Vehicle Control) | Vehicle Solution | Nude mice with U373 human glioma xenografts | Tumor Volume, Survival Time | Microvessel Density (CD31 staining), Proliferation Index (Ki-67) |

| 2 (Positive Control) | This compound | Nude mice with U373 human glioma xenografts | Tumor Volume, Survival Time | Microvessel Density (CD31 staining), Proliferation Index (Ki-67) |

| 3 (Antagonist Low Dose) | Antagonist Compound X (Low Conc.) | Nude mice with U373 human glioma xenografts | Tumor Volume, Survival Time | Microvessel Density (CD31 staining), Proliferation Index (Ki-67) |

| 4 (Antagonist High Dose) | Antagonist Compound X (High Conc.) | Nude mice with U373 human glioma xenografts | Tumor Volume, Survival Time | Microvessel Density (CD31 staining), Proliferation Index (Ki-67) |

| 5 (Combination) | This compound + Antagonist Compound X | Nude mice with U373 human glioma xenografts | Tumor Volume, Survival Time | Microvessel Density (CD31 staining), Proliferation Index (Ki-67) |

Synthetic Approaches and Chemical Modifications for Research Utility

Peptide Synthesis Strategies for this compound and Analogs

This compound, as a peptide, is primarily synthesized using Solid-Phase Peptide Synthesis (SPPS). This methodology has become the standard for producing peptides for research and therapeutic development due to its efficiency and amenability to automation. du.ac.inlifetein.com The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues to the growing peptide chain. lifetein.com

Two main chemical strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl.

Fmoc/tBu Strategy: This is the most common approach. du.ac.in The Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and removed using a piperidine (B6355638) solution. Side-chain functional groups are protected with acid-labile groups like tert-butyl (tBu). du.ac.innih.gov The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is accomplished in a single step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Boc/Bzl Strategy: This older strategy uses the acid-labile t-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed with a mild acid like TFA. Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a very strong acid, such as anhydrous hydrofluoric acid (HF), for final removal. du.ac.in

For the synthesis of this compound and its analogs, the Fmoc/tBu strategy is generally preferred. The synthesis of related gastrin analogs has been detailed using resins such as Rink Amide resin to yield a C-terminal amide, which is a critical feature for the biological activity of many gastrin-like peptides. nih.gov The choice of protecting groups is crucial, especially for sensitive amino acids like Tryptophan (Trp), which often requires a Boc protecting group on its side chain to prevent modification during acid-mediated cleavage. nih.gov

Following synthesis, the crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity required for biological assays. researchgate.netpjps.pk

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Relevance to this compound Synthesis |

|---|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | Fmoc is the most common and preferred method. du.ac.in |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | HF-labile (e.g., Bzl) | Acid-labile groups are used, compatible with final TFA cleavage. nih.gov |

| Deprotection Reagent | Piperidine in DMF | TFA in DCM | Piperidine is used for iterative Fmoc removal. mdpi.com |

| Final Cleavage Reagent | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) | TFA-based cocktails are standard for cleavage from the resin. nih.gov |

| Common Resin Type | Rink Amide, Wang | Merrifield, MBHA | Rink Amide resin is suitable for generating the C-terminal amide. nih.gov |

Exploration of Salt Forms for Enhanced Experimental Applications (e.g., Tromethamine)

Peptides produced by SPPS and purified using TFA-containing buffers are typically isolated as trifluoroacetate (B77799) (TFA) salts. ambiopharm.com While suitable for early-stage research, TFA salts can have disadvantages for further development, including potential immunogenicity and sometimes poor physical properties (e.g., hygroscopicity, "fluffy" consistency). ambiopharm.com Therefore, converting the peptide to a different salt form, such as acetate, hydrochloride, or tromethamine, is a common practice.

The tromethamine salt of this compound, referred to as "this compound tromethamine," has been noted in pharmaceutical research contexts. googleapis.comgoogleapis.comgoogleapis.com Tromethamine, also known as Tris, is an organic amine buffer widely used in biochemistry and pharmaceutical formulations. wikipedia.orgnih.gov Its use as a counter-ion for acidic drugs or peptides offers several potential advantages for experimental applications:

Enhanced Solubility: Tromethamine salts of acidic compounds often exhibit significantly increased aqueous solubility, which is critical for preparing stock solutions and formulations for in vitro and in vivo experiments. advancionsciences.com

Improved Stability: The buffering capacity of tromethamine (pH range 7-9) can help stabilize the peptide in solution by maintaining a pH close to physiological levels, potentially reducing degradation. wikipedia.orgadvancionsciences.com

Increased Bioavailability: For some active pharmaceutical ingredients (APIs), the tromethamine salt form has been shown to enhance bioavailability compared to the free acid form. advancionsciences.com

Favorable Formulation Properties: It can improve the handling and stability of the final lyophilized product.

The process of converting a peptide from a TFA salt to a tromethamine salt typically involves ion-exchange chromatography or repeated lyophilization from a solution containing tromethamine. The selection of an appropriate salt form is a key step in optimizing a peptide lead for robust and reproducible experimental evaluation. ambiopharm.comresearchgate.net

Integration into Prodrug Linker Research for Controlled Release Systems in Experimental Studies

To overcome the inherent limitations of peptides, such as short half-life and poor membrane permeability, their integration into controlled release systems is an active area of research. This often involves creating a prodrug by covalently attaching the peptide to a carrier molecule via a cleavable linker. nih.govnih.gov The design of these systems allows for the sustained release of the active peptide, potentially reducing dosing frequency and improving therapeutic efficacy in experimental models.

Linker Technologies: The linker is a critical component, designed to be stable in circulation but to cleave and release the active peptide (this compound) at the target site. Linker cleavage can be triggered by specific physiological conditions:

Enzyme-Sensitive Linkers: These linkers are peptide sequences designed to be substrates for proteases that are overexpressed in a specific disease environment, such as the tumor microenvironment. nih.gov For example, a linker containing the GFLG sequence can be cleaved by cathepsin B, an enzyme often upregulated in cancers. mdpi.com

pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at physiological pH (7.4) but hydrolyze and release the drug in the acidic environment of tumors or endosomes.

Carrier Systems: The carrier molecule serves to protect the peptide from degradation, prolong its circulation time, and facilitate targeting.

Polymer Conjugates: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to this compound. This "PEGylation" increases the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

Nanoparticles and Hydrogels: this compound can be encapsulated within or conjugated to nanoparticles (e.g., polymeric micelles, liposomes) or biodegradable hydrogels. mdpi.comresearchgate.net These systems can provide a sustained release depot following injection. For example, injectable microcapsules made of poly(DL-lactide-co-glycolide) have been successfully used for the controlled release of other peptide hormones in animal models. pnas.org

Experimental studies evaluating such controlled-release systems for this compound would involve comparing the pharmacokinetic profile and in vivo efficacy of the prodrug conjugate against the free peptide, assessing release kinetics, and confirming that the released peptide retains its full biological activity. nih.gov

Structure Activity Relationship Sar and Analog Research

Identification of Key Structural Determinants for Biological Activity

The biological function of the gastrin peptide family, including desglugastrin, is dictated by specific amino acid residues, particularly within the C-terminal region of the molecule. Extensive research has identified a core pharmacophore responsible for receptor binding and activation.

The minimal fragment of gastrin capable of eliciting the same physiological response is the C-terminal tetrapeptide amide with the sequence Trp-Met-Asp-Phe-NH₂. guidetopharmacology.orgnih.govwikipedia.org This short sequence is the essential structural motif for CCK2 receptor activity. researchgate.net Structure-activity relationship studies have elucidated the specific role of each component within this tetrapeptide:

C-Terminal Amide: The amide group on the final phenylalanine residue is indispensable for biological activity. Its removal or replacement with a free carboxyl group results in a complete loss of function.

Phenylalanine (Phe): The aromatic side chain of phenylalanine is a critical component for receptor interaction.

Aspartic Acid (Asp): The acidic side chain of the aspartate residue is crucial for the potency of the peptide.

Methionine (Met): The methionine residue contributes to the binding affinity. However, this residue is susceptible to oxidation, which can inactivate the peptide. In many synthetic analogs, it is often replaced with more stable isosteres like norleucine (Nle) or N-methylated norleucine ((N-Me)Nle) to improve chemical stability while retaining biological activity. nih.govthno.org

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is another key element for high-affinity binding to the CCK2 receptor.

Rational Design and Synthesis of this compound Analogs for Research Purposes

Rational design involves the methodical creation of new molecules based on a thorough understanding of the SAR of a parent compound. mdpi.com For this compound and related peptides, the primary goals of analog design are to enhance receptor affinity and selectivity (for CCK2 vs. CCK1 receptors), improve metabolic stability, and modulate activity (e.g., creating antagonists from agonists). mdpi.comnih.gov The synthesis of these analogs is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques.

Key strategies in the rational design of gastrin/CCK analogs include:

Amino Acid Substitution: Specific amino acids in the core tetrapeptide or flanking regions are replaced to probe their function or improve properties. A notable example is the substitution of the oxidation-prone Met with Nle. nih.gov Furthermore, strategic N-methylation of peptide bonds or specific residues can increase enzymatic resistance and, in some cases, dramatically alter receptor selectivity. nih.gov

Development of Peptidomimetics: This advanced approach aims to create non-peptide molecules that mimic the spatial arrangement of the essential pharmacophoric groups of the native peptide. nih.gov This can lead to compounds with improved oral bioavailability and metabolic stability. The design of "dipeptoid" analogs of the C-terminal region of cholecystokinin (B1591339) (CCK), which shares the same pharmacophore as gastrin, has yielded potent and highly selective CCK2 receptor antagonists. nih.govresearchgate.net

Conformational Constraint: To lock the peptide into its presumed bioactive conformation, constraints can be introduced. This includes cyclization of the peptide backbone or the introduction of non-natural amino acids, such as β-homo residues, which alter the peptide's folding propensity. mdpi.comacs.org

Modification of N-Terminal Sequence: For applications such as radio-imaging, the N-terminal part of the peptide is often modified by adding chelating agents (like DOTA) and hydrophilic linkers (e.g., poly-glutamate chains or GABOB moieties). nih.gov These modifications are designed to have minimal impact on the C-terminal's receptor binding while optimizing the molecule's stability and in vivo biodistribution. nih.govthno.org

Comparative Analysis of Analog Potency and Specificity in Preclinical Assays

The success of rational design strategies is quantified in preclinical assays that measure the potency and selectivity of the new analogs. Potency is often determined by measuring the concentration of the analog required to elicit a half-maximal response (EC₅₀) in a functional assay or to displace 50% of a radiolabeled ligand from the receptor (IC₅₀) in a binding assay. Selectivity is determined by comparing these values between different receptor subtypes, such as CCK1 and CCK2.

Systematic modifications to the gastrin/CCK peptide structure have produced analogs with a wide range of pharmacological profiles, from highly potent agonists to selective antagonists. For instance, N-methylation of the aspartate residue in a CCK analog transformed it into a highly selective agonist for the CCK1 receptor, with a nearly 750-fold greater affinity for CCK1 over CCK2 receptors. nih.gov Conversely, other modifications have led to the development of dipeptoid antagonists with nanomolar affinity for the CCK2 receptor and over 2500-fold selectivity against the CCK1 receptor. nih.gov

The following table summarizes preclinical data for several representative gastrin/CCK analogs, illustrating the impact of specific structural changes on receptor affinity and selectivity.

| Compound | Key Structural Modification | CCK1 Receptor Affinity (IC₅₀/Kᵢ, nM) | CCK2/Gastrin Receptor Affinity (IC₅₀/Kᵢ, nM) | Selectivity (Fold, CCK1 vs CCK2) | Reference |

|---|---|---|---|---|---|

| A71378 | Heptapeptide (B1575542) with N-methylated Asp residue | 0.4 | 300 | ~750-fold for CCK1 | nih.gov |

| Compound 29d (Dipeptoid) | Non-peptide "dipeptoid" antagonist | >4250 | 1.7 | >2500-fold for CCK2 | nih.gov |

| Compound 9 (Bifunctional) | Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂ | 9.6 | 15 | ~1.6-fold for CCK1 | nih.gov |

| SNF-9007 (Bifunctional Lead) | N-methylated Nle at position 5 | Weak Affinity | 16 | Highly selective for CCK2 | nih.gov |

These examples demonstrate how targeted chemical modifications, guided by SAR principles, can precisely tune the pharmacological properties of this compound-related peptides, yielding valuable molecular probes for exploring the function of CCK receptor systems.

Broader Academic Contributions and Future Research Directions

Elucidation of Gastrin Family Peptide Biology through Desglugastrin Studies

The gastrin family of peptides primarily includes the hormones gastrin and cholecystokinin (B1591339) (CCK), which are structurally and functionally related regulators of digestive processes. wikipedia.org These hormones are synthesized as larger precursors and are post-translationally processed into various active forms. wikipedia.org The biological activity of both gastrin and CCK is attributed to a shared C-terminal pentapeptide sequence, Gly-Trp-Met-Asp-Phe-NH2, which is the minimal structure required for receptor activation. frontiersin.org

This compound's significance lies in its targeted action as a cholecystokinin B (CCKB) receptor agonist. vdoc.pub The CCKB receptor, also known as the CCK2 receptor, exhibits high affinity for both gastrin and CCK peptides. nih.govwikipedia.org By using a specific agonist like this compound, researchers can selectively activate this receptor subtype to parse its specific roles from those of the cholecystokinin A (CCKA) receptor, which binds almost exclusively to sulfated CCK peptides. nih.govjnmjournal.org This specificity allows for a more precise delineation of the signaling pathways and physiological responses mediated by CCKB receptor activation, which include stimulating gastric acid secretion and influencing cell growth. frontiersin.orgnih.gov

Studies involving this compound contribute to a deeper understanding of this receptor's function in both the gastrointestinal tract and the central nervous system, where it is also prominently found. wikipedia.orgwikipedia.org This research helps to differentiate the functions of gastrin and CCK, clarifying how these related peptides execute both overlapping and distinct biological actions through their interaction with different receptor subtypes. nih.gov

Table 1: Key Members of the Gastrin/Cholecystokinin Peptide Family

| Peptide | Primary Production Site(s) | Key Functions | Primary Receptor(s) |

|---|---|---|---|

| Gastrin | G-cells in the gastric antrum and duodenum nih.gov | Stimulates gastric acid secretion, enhances gastric mucosal growth. nih.gov | CCKB Receptor nih.gov |

| Cholecystokinin (CCK) | I-cells in the small intestine, cerebral neurons nih.gov | Regulates pancreatic enzyme secretion, gallbladder contraction, satiety; acts as a neurotransmitter. nih.gov | CCKA and CCKB Receptors nih.gov |

| This compound | Synthetic Peptide dokumen.pub | Acts as a selective CCKB receptor agonist, used as a research tool. vdoc.pub | CCKB Receptor vdoc.pub |

Advancements in Understanding Pancreatic Cell Growth Regulation in Disease Models

The gastrin/CCK system plays a significant role in the pancreas. While gastrin is typically expressed in the embryonic pancreas and not the adult organ, it can be re-expressed in pancreatic cancer, where it is thought to stimulate malignant cell growth through an autocrine mechanism. ijbs.com This involves the cancer cells themselves producing gastrin, which then binds to over-expressed CCKB receptors on their own surfaces to promote proliferation. ijbs.com

The use of this compound in preclinical disease models has been instrumental in studying these growth-regulatory effects. By selectively activating the CCKB receptor, researchers can investigate the downstream signaling cascades that drive cell proliferation and survival in pancreatic cancer cells. ijbs.com Activation of the CCKB receptor can lead to the transactivation of the epidermal growth factor receptor (EGFR), a key pathway in cell growth. ijbs.com This process involves a complex signaling cascade that includes Gq proteins, protein kinase C (PKC), and the subsequent release of EGFR ligands like TGFα, ultimately leading to phosphorylation of the EGFR and activation of pro-proliferative pathways such as the Ras/Raf/MEK/ERK pathway. ijbs.com Understanding these mechanisms is critical for identifying potential therapeutic targets to disrupt cancer progression. In vitro models, such as those derived from patient cell lines, are crucial for examining these direct drug effects and the genetic alterations underlying the disease. nih.gov

Table 2: CCKB Receptor-Mediated Signaling Pathways in Pancreatic Cell Models

| Signaling Pathway | Key Mediators | Cellular Outcome in Disease Models | Reference |

|---|---|---|---|

| EGFR Transactivation | Gq, PLC, PKC, Src, MMPs, TGFα | Stimulates cellular proliferation and migration. | ijbs.com |

| PI3K/Akt/mTOR | EGFR, PI3K, PDK1, Akt, mTOR | Promotes cell survival and growth. | ijbs.com |

| MAPK/ERK | Ras, Raf, MEK, ERK1/2, c-fos | Induces cellular proliferation and gene expression. | ijbs.commdpi.com |

Development of Research Probes and Pharmacological Tools

A chemical probe is a small molecule used to study and manipulate a biological target, such as a receptor or enzyme, facilitating research into its function and role in disease. nih.govnih.gov this compound exemplifies such a tool, serving as a selective agonist for the CCKB receptor. vdoc.pub Its value as a pharmacological tool stems from its ability to initiate a specific biological response, allowing for detailed investigation of the CCKB receptor's physiological and pathophysiological functions without the confounding activation of CCKA receptors. vdoc.pub

The development and application of agents like this compound are crucial for target validation in drug discovery. nih.govsnv63.ru By using a well-characterized probe, researchers can confirm the role of a specific target in a disease process before investing in the development of therapeutic drugs. angelinipharma.com For instance, this compound can be used in various experimental systems, from in vitro cell-based assays to in vivo animal models, to explore the consequences of sustained CCKB receptor activation. vdoc.pubangelinipharma.comnih.gov This helps build a comprehensive understanding of the receptor's role in processes like gastric acid secretion, cell proliferation, and even neurotransmission. wikipedia.orgnih.gov

Table 3: Profile of this compound as a Pharmacological Tool

| Characteristic | Description | Research Application |

|---|---|---|

| Chemical Class | Synthetic heptapeptide (B1575542), gastrin analogue. dokumen.pub | Provides a stable and well-defined chemical entity for reproducible experiments. |

| Mechanism of Action | Selective Cholecystokinin Receptor B (CCKB) agonist. vdoc.pub | Allows for specific interrogation of the CCKB receptor system, distinguishing its effects from the CCKA receptor. |

| Primary Use | Pharmacological research tool and diagnostic agent. vdoc.pub | Used to study gastrin/CCK physiology and pathophysiology, particularly in gastrointestinal and neurological systems. wikipedia.orgnih.gov |

Emerging Research Areas and Unexplored Mechanisms in Preclinical Settings

The foundation of knowledge built with tools like this compound opens up numerous avenues for future preclinical research. nih.govemkatech.com While its role in gastric function and pancreatic cancer is a primary focus, the widespread distribution of the CCKB receptor suggests its involvement in a broader range of biological processes that remain to be fully explored.

Emerging preclinical research could focus on the role of the Gastrin/CCKBR axis in metabolic diseases. For example, recent studies suggest this system is essential for inhibiting intestinal glucose and sodium absorption, pointing to a potential role in type 2 diabetes and hypertension. nih.govnih.gov this compound could be employed in preclinical models to further investigate these metabolic regulatory functions and the underlying cellular mechanisms, such as the PI3K/Akt/eIF4B signaling pathway. nih.gov

Furthermore, the presence of CCKB receptors in the central nervous system implicates them in regulating anxiety, neurotransmitter release (like dopamine), and other neurological functions. wikipedia.orgplos.org Preclinical studies using this compound could help unravel the complex role of this receptor in brain development and neuropsychiatric conditions. plos.orgplos.org The development of more sophisticated preclinical models, including diverse 3D in vitro microtissues and advanced in vivo systems, will be critical for translating these findings into potential future therapeutic strategies. emkatech.cominsphero.com

Table 4: Potential Preclinical Research Areas for this compound

| Emerging Research Area | Potential Unexplored Mechanism | Preclinical Model Application |

|---|---|---|

| Metabolic Disease (Type 2 Diabetes, Hypertension) | Regulation of intestinal nutrient absorption (glucose, sodium) via PI3K/Akt pathways. nih.gov | Use of intestinal epithelial cell-specific knockout mice and organoid cultures. nih.gov |

| Neurobiology and Neuropsychiatric Disorders | Modulation of dopamine (B1211576) and GABA release; role in anxiety, memory, and stress responses. wikipedia.orgplos.org | In vivo microdialysis in specific brain regions; behavioral studies in rodent models of stress and anxiety. |

| Oncology Beyond Pancreatic Cancer | Investigation of the CCKB receptor's role in the growth of other malignancies where it is expressed (e.g., colorectal, lung). ijbs.comnih.gov | Orthotopic xenograft models; 3D in vitro tumor microtissues to study tumor-stroma interactions. pancreapedia.org |

Q & A

Basic Research Questions

Q. What are the primary methodologies for characterizing Desglugastrin’s physicochemical properties in early-stage research?

- Methodological Answer : Initial characterization involves:

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure and purity .

- Chromatographic Profiling : HPLC or UPLC protocols to assess stability under varying pH/temperature conditions .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .

- Table 1: Standard characterization workflow for novel compounds:

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Solvent compatibility, resolution |

| HPLC | Purity assessment | Column type, mobile phase gradient |

| DSC | Thermal stability | Heating rate, inert atmosphere |

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., gastrin receptor agonists/antagonists) and use competitive binding assays .

- Dose-Response Curves : Include positive controls (e.g., pentagastrin) and negative controls (solvent-only) to validate assay specificity .

- Replicability : Perform triplicate runs across independent experiments to account for plate-to-plate variability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer :

- Interspecies Variability Analysis : Compare metabolic pathways (e.g., CYP450 isoforms) using liver microsome assays from human, rat, and mouse models .

- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption differences due to protein-binding affinity .

- Statistical Reconciliation : Use meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity in published datasets .

Q. How can researchers optimize experimental designs to study this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify downstream signaling pathways .

- In Vivo Models : Utilize conditional knockout mice to isolate receptor-specific effects, with sham-operated controls to minimize confounding variables .

- Table 2: Advanced mechanistic study parameters:

| Approach | Key Metrics | Validation Steps |

|---|---|---|

| RNA-seq | Differentially expressed genes | qPCR confirmation, pathway enrichment |

| Proteomics | Protein abundance changes | Western blot cross-validation |

Q. What systematic approaches address reproducibility challenges in this compound synthesis?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables (catalyst concentration, temperature) and identify critical factors .

- Batch-to-Batch Consistency : Implement QC protocols (e.g., in-process controls, real-time FTIR monitoring) .

- Open-Science Practices : Publish detailed synthetic procedures in supplementary materials, including raw spectral data and failed attempts .

Handling Data Complexity & Contradictions

Q. How should conflicting efficacy results from in vitro vs. in vivo studies be analyzed?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma/tissue concentrations in vivo to confirm adequate exposure levels .

- Tissue-Specific Effects : Use ex vivo organotypic cultures to bridge in vitro and in vivo findings .

- Bias Mitigation : Apply blinding protocols during data collection/analysis to reduce observer bias .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Model Selection : Compare goodness-of-fit for Hill slope vs. sigmoidal models using Akaike Information Criterion (AIC) .

- Outlier Management : Use Grubbs’ test to identify and justify exclusion of statistical outliers .

- Power Analysis : Predefine sample sizes based on effect sizes from pilot studies to avoid underpowered conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.